

# Spectroscopic Characterization of S-Butyl Thiobenzoate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **S-Butyl Thiobenzoate** (C<sub>11</sub>H<sub>14</sub>OS), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for such analyses.

## **Spectroscopic Data Summary**

The structural elucidation of **S-Butyl Thiobenzoate** is corroborated by a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework of the compound.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The data presented here is referenced from a spectrum obtained on a Varian A-60D instrument.[1]



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~7.95	Multiplet	2H	-	Aromatic (ortho- protons to C=O)
~7.45	Multiplet	3H	-	Aromatic (meta- & para-protons to C=O)
3.05	Triplet	2H	~7.4	-S-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -CH <sub>3</sub>
1.65	Sextet	2H	~7.4	-S-CH2-CH2- CH2-CH3
1.45	Sextet	2H	~7.4	-S-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -CH <sub>3</sub>
0.95	Triplet	3H	~7.3	-S-CH <sub>2</sub> -CH <sub>2</sub> - CH <sub>2</sub> -CH <sub>3</sub>

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 NMR) Data

The  $^{13}$ C NMR spectrum reveals the number of unique carbon environments in the molecule. The sample for this analysis was sourced from Eastman Organic Chemicals.[1]



Chemical Shift (δ) ppm	Assignment
~191.8	C=O (Thioester carbonyl)
~137.2	Aromatic (Quaternary carbon attached to C=O)
~133.0	Aromatic (para-CH)
~128.5	Aromatic (meta-CH)
~127.1	Aromatic (ortho-CH)
~31.8	-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~31.2	-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~22.1	-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~13.6	-S-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>

IR spectroscopy is used to identify the functional groups present in a molecule. The following data was obtained from a neat sample using a capillary cell for FTIR analysis.[1]

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3060	Medium	Aromatic C-H Stretch
~2960, ~2930, ~2870	Strong	Aliphatic C-H Stretch
~1685	Strong	C=O Stretch (Thioester)
~1580, ~1450	Medium-Strong	C=C Stretch (Aromatic Ring)
~1200	Strong	C-S Stretch
~910, ~750	Strong	C-H Bending (Aromatic)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented includes Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) results.[1]

GC-MS Data



- Molecular Ion (M+): m/z = 194
- Major Fragments:

m/z	Relative Intensity	Probable Fragment
105	High	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Butyl cation)

#### MS-MS Data

- Precursor Ion ([M+H]+): m/z = 195.0838
- Collision-Induced Dissociation Fragments:

m/z	
138.9	
105	
57.1	

# **Experimental Protocols**

The following are generalized experimental protocols representative of those used to acquire the spectroscopic data for **S-Butyl Thiobenzoate**.

- Sample Preparation: A sample of **S-Butyl Thiobenzoate** (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl³, DMSO-d₆) in a 5 mm NMR tube.[2][3][4] The solution should be homogeneous and free of particulate matter.[3][5] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[2]
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used.

### Foundational & Exploratory





- ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
  parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
  spectral width covering the expected chemical shift range, and a relaxation delay of 1-5
  seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Sample Preparation (ATR): For a liquid sample like **S-Butyl Thiobenzoate**, the Attenuated Total Reflectance (ATR) technique is commonly employed.[6][7][8] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7][8]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.[6] The sample is then applied, and the sample spectrum is collected. The instrument records an interferogram, which is then mathematically converted to a spectrum of absorbance or transmittance versus wavenumber (typically 4000-400 cm<sup>-1</sup>).[6] Multiple scans are averaged to improve the signal-to-noise ratio.[6]
- Sample Preparation: A dilute solution of **S-Butyl Thiobenzoate** is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).[9] The concentration is typically in the range of 1-100 ng/μL.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- Gas Chromatography: A small volume of the sample (typically 1 μL) is injected into the GC inlet, where it is vaporized. The vapor is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry: As **S-Butyl Thiobenzoate** elutes from the GC column, it enters the ion source of the mass spectrometer. It is typically ionized by electron impact (EI), causing the



molecule to fragment. The resulting positively charged ions are then separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z) and detected.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of **S-Butyl Thiobenzoate** using the described spectroscopic techniques.

Caption: Workflow for the structural characterization of **S-Butyl Thiobenzoate**.

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